O-benzyl-L-serine
Overview
Description
O-benzyl-L-serine is a L-alpha-amino acid . It is used in the preparation of serine analogs as specific agonists for NMDA receptor glycine binding sites . It also functions as an eluent for ligand exchange chromatography for the separation of constrained glutamate receptor ligands .
Synthesis Analysis
O-benzyl-L-serine carboxyanhydrides were synthesized via diazotization of O-benzyl-L-serine with sodium nitrite in aqueous sulfuric acid solution followed by cyclization of the resulting serine-based α-hydroxy acid with phosgene . The partially resolved mixture of enantiomers obtained in the Wünsch–Fürst resolution of N-formyl-O-benzyl-DL-serine may be separated by selective solubilisation without resource to a second resolving agent .Molecular Structure Analysis
The molecular formula of O-benzyl-L-serine is C10H13NO3 . The average mass is 195.215 Da and the monoisotopic mass is 195.089539 Da .Chemical Reactions Analysis
In solid phase synthesis, cleaving the peptide from the resin with HF or TFMSA simultaneously cleaves the benzyl ether from Ser (Bzl) residues . In solution phase, the benzyl protecting group may be cleaved by hydrogenolysis .Physical And Chemical Properties Analysis
O-benzyl-L-serine has a density of 1.2±0.1 g/cm3, a boiling point of 359.1±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 63.8±3.0 kJ/mol and a flash point of 170.9±26.5 °C . The index of refraction is 1.560 .Scientific Research Applications
Neurobiology
O-benzyl-L-serine plays a role in the transport of D-serine into astrocytes in the brain . D-serine is an important signaling molecule that activates N-methyl D-aspartate receptors (NMDARs) in conjunction with the neurotransmitter glutamate . The study used in situ patch clamp recordings and pharmacological manipulation of astrocytes in the CA1 region of the mouse hippocampal brain slices to investigate the transport of D-serine across the plasma membrane . They observed D-serine-induced transport-associated currents upon puff-application of 10 mM D-serine on astrocytes . Further, O-benzyl-L-serine, a known substrate inhibitor of the alanine serine cysteine transporters (ASCT), reduced D-serine uptake . These results indicate that ASCT is a central mediator of astrocytic D-serine transport and plays a role in regulating its synaptic concentration by sequestration into astrocytes .
Peptide Synthesis
O-benzyl-L-serine can be utilized as the starting material in peptide syntheses . The optically active O-Benzyl-L-serine was prepared in 78% yield by the enzymatic resolution of the N-acetyl derivative with Takadiastase . Dl-Seryl-glycine was prepared by the N. C. A. method of Bailey and Dl-seryl-L-leucine was synthesized by the Fischer’s acid chloride method respectively .
Polymer Science
O-benzyl-L-serine is used in the synthesis of water-soluble poly(α-hydroxy acids) via ring-opening polymerization of O-benzyl-L-serine carboxyanhydrides . The resulting polymers, after the removal of the benzyl group, are degradable, water-soluble, and bear α pendant hydroxyl groups . These polymers showed excellent cell compatibility, suggesting their potential use as novel materials in constructing drug delivery systems and as hydrogel scaffolds for tissue engineering applications .
Phosphopeptide Synthesis
O-Benzylphospho-N-Fmoc-L-serine is used in the synthesis of phosphopeptides . This derivative can be introduced using standard activation methods, such as PyBOP and TBTU . The monoprotected phosphoserine residue once incorporated is stable to piperidine .
Amino Acids and Peptide Synthesis Reagents
O-benzyl-L-serine is used as a reagent in the synthesis of amino acids and peptides . The specific scientific field would be biochemistry, specifically peptide synthesis . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, are not detailed in the source .
Synthesis of Water-Soluble Poly(α-hydroxy acids)
O-benzyl-L-serine is used in the synthesis of water-soluble poly(α-hydroxy acids) via living ring-opening polymerization of O-benzyl-L-serine carboxyanhydrides . The resulting polymers, after the removal of the benzyl group, are degradable, water-soluble, and bear α pendant hydroxyl groups . These polymers showed excellent cell compatibility, suggesting their potential use as novel materials in constructing drug delivery systems and as hydrogel scaffolds for tissue engineering applications .
Future Directions
O-benzyl-L-serine has potential applications in the field of chiral ligand-exchange chromatography . It could also be used in the preparation of serine analogs as specific agonists for NMDA receptor glycine binding sites , suggesting potential applications in neuroscience research.
Relevant Papers The preparation of O-benzyl-L-serine was discussed in a paper by A. Dutta and J. Morley . Another paper discussed the use of O-Benzyl- (S)-serine as a new chiral selector for ligand-exchange chromatography .
properties
IUPAC Name |
(2S)-2-amino-3-phenylmethoxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGQXGPQOGUGIX-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30916-68-8 | |
Record name | L-Serine, O-(phenylmethyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30916-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20884107 | |
Record name | L-Serine, O-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-benzyl-L-serine | |
CAS RN |
4726-96-9 | |
Record name | O-Benzyl-L-serine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4726-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-Benzyl-L-serine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004726969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Serine, O-(phenylmethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Serine, O-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-benzyl-L-serine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.927 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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